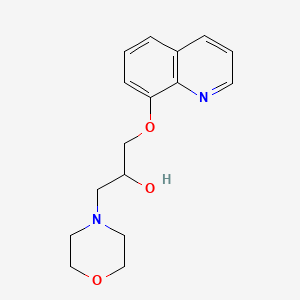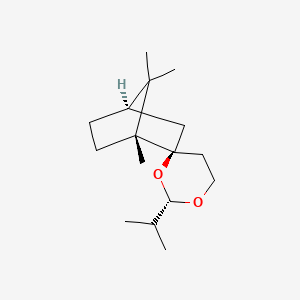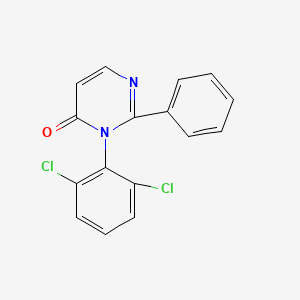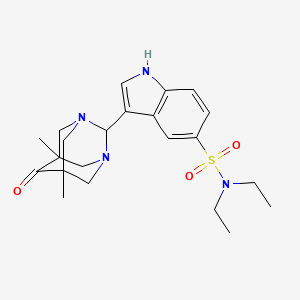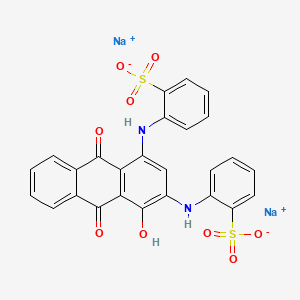
2-(3-(p-Chlorobenzoyl)-o-tolyloxy)propionic acid lysine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(p-Chlorobenzoyl)-o-tolyloxy)propionic acid lysine salt is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a chlorobenzoyl group and a tolyloxy group attached to a propionic acid backbone, with lysine salt enhancing its solubility and stability. It is used in various scientific research applications due to its distinct chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(p-Chlorobenzoyl)-o-tolyloxy)propionic acid lysine salt typically involves multiple steps. The initial step often includes the preparation of 3-(p-Chlorobenzoyl)propionic acid, which can be synthesized through the Friedel-Crafts acylation of toluene with p-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The resulting product is then reacted with o-tolyloxypropionic acid under controlled conditions to form the desired compound. The final step involves the neutralization of the acid with lysine to form the lysine salt, enhancing its solubility and stability .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-(p-Chlorobenzoyl)-o-tolyloxy)propionic acid lysine salt undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(3-(p-Chlorobenzoyl)-o-tolyloxy)propionic acid lysine salt has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3-(p-Chlorobenzoyl)-o-tolyloxy)propionic acid lysine salt involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects . Additionally, it can interact with bacterial cell membranes, leading to antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
3-(p-Chlorobenzoyl)propionic acid: A precursor in the synthesis of 2-(3-(p-Chlorobenzoyl)-o-tolyloxy)propionic acid lysine salt.
p-Chlorocresol: A compound with similar structural features but different applications, primarily used as a disinfectant and preservative.
Indomethacin: A nonsteroidal anti-inflammatory drug with a similar chlorobenzoyl group, used for its anti-inflammatory and analgesic properties.
Uniqueness
This compound is unique due to its combination of a chlorobenzoyl group and a tolyloxy group, which imparts distinct chemical and biological properties. The presence of the lysine salt enhances its solubility and stability, making it suitable for various research and industrial applications.
Properties
CAS No. |
102504-53-0 |
|---|---|
Molecular Formula |
C23H29ClN2O6 |
Molecular Weight |
464.9 g/mol |
IUPAC Name |
[(1S)-5-amino-1-carboxypentyl]azanium;2-[3-(4-chlorobenzoyl)-2-methylphenoxy]propanoate |
InChI |
InChI=1S/C17H15ClO4.C6H14N2O2/c1-10-14(16(19)12-6-8-13(18)9-7-12)4-3-5-15(10)22-11(2)17(20)21;7-4-2-1-3-5(8)6(9)10/h3-9,11H,1-2H3,(H,20,21);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 |
InChI Key |
HYLVLNYJOVJIRT-ZSCHJXSPSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1OC(C)C(=O)[O-])C(=O)C2=CC=C(C=C2)Cl.C(CCN)C[C@@H](C(=O)O)[NH3+] |
Canonical SMILES |
CC1=C(C=CC=C1OC(C)C(=O)[O-])C(=O)C2=CC=C(C=C2)Cl.C(CCN)CC(C(=O)O)[NH3+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


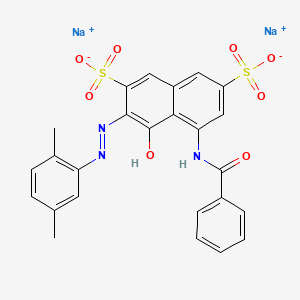
![2-[4-(3-bromo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B15184425.png)
![4-[(4-Chloro-2-methylphenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B15184427.png)
